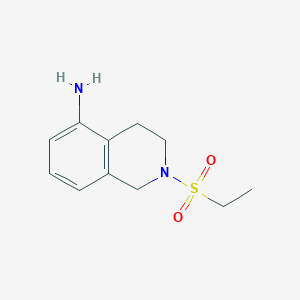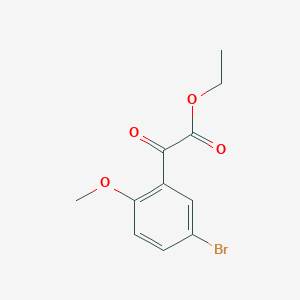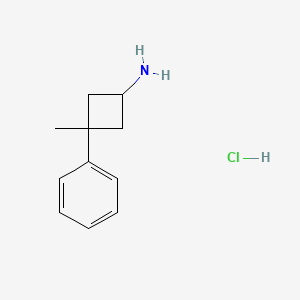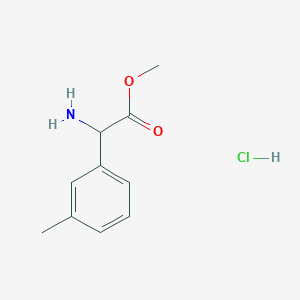![molecular formula C8H10N2OS B1421850 N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1247507-13-6](/img/structure/B1421850.png)
N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Overview
Description
“N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide” is a chemical compound with the CAS Number: 1247507-13-6 . It has a molecular weight of 182.25 . The IUPAC name for this compound is N-[(2-methyl-1,3-thiazol-5-yl)methyl]acrylamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c1-3-8(11)10-5-7-4-9-6(2)12-7/h3-4H,1,5H2,2H3,(H,10,11) . This indicates that the compound has a five-membered thiazole ring with a methyl group and a prop-2-enamide group attached to it .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available from the web search results.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The thiazole ring’s ability to donate electrons can neutralize free radicals, potentially preventing cellular damage and diseases related to oxidative stress .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds exhibit significant analgesic and anti-inflammatory activities. These properties make them valuable in the development of new pain relief and anti-inflammatory drugs, offering potential alternatives to existing medications with lesser side effects .
Antimicrobial and Antifungal Activities
Thiazole derivatives have been shown to possess antimicrobial and antifungal activities. This makes them candidates for developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .
Antiviral Activity
The structure of thiazole derivatives allows them to interfere with viral replication, making them useful in antiviral drug research. They have shown promise against various viruses, including HIV, providing a pathway for new treatments .
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their antitumor and cytotoxic activities. They can act on various pathways involved in cancer cell proliferation and survival, making them potential components of anticancer therapies .
Neuroprotective Activity
Neurodegenerative diseases are a growing concern, and thiazole derivatives have been found to have neuroprotective effects. They may play a role in protecting neuronal cells from damage and could be used in treating conditions like Alzheimer’s disease .
Antidiabetic Activity
Research has indicated that thiazole derivatives can have antidiabetic effects by influencing insulin release or mimicking insulin’s action. This opens up possibilities for new diabetes treatments .
Hepatoprotective Activity
The liver is vital for detoxification, and thiazole derivatives have shown hepatoprotective activity. They could help in managing liver diseases by protecting liver cells from various toxins .
Mechanism of Action
Target of Action
The primary targets of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide are yet to be identified. Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide Thiazole derivatives are known to interact with various biochemical targets in the body, leading to a range of effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
The biochemical pathways affected by N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide . For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.
properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-8(11)10-5-7-4-9-6(2)12-7/h3-4H,1,5H2,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXNFDFCNFKHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



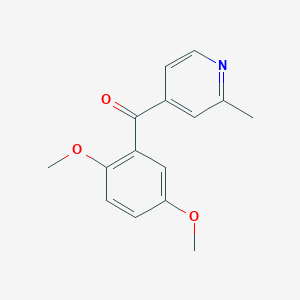

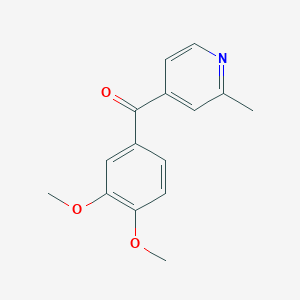
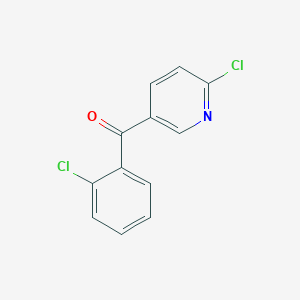

![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)
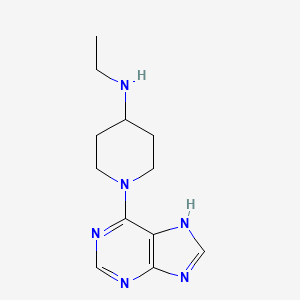
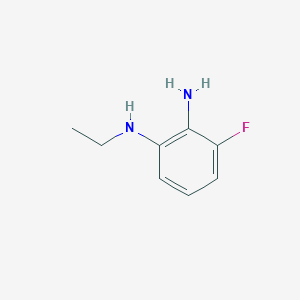
![1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1421785.png)
